molecular formula C4H3F2N2NaO2S B6616671 sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate CAS No. 1101821-28-6

sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate

Cat. No.: B6616671
CAS No.: 1101821-28-6
M. Wt: 204.13 g/mol
InChI Key: ZLVKUQMMJBDDBB-UHFFFAOYSA-M
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Description

Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate is a chemical compound that has garnered significant interest in various fields of research due to its unique structural features and reactivity. This compound contains a pyrazole ring substituted with a difluoromethyl group and a sulfonate group, making it a valuable reagent in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate typically involves the difluoromethylation of pyrazole derivatives. One common method includes the use of sodium difluoromethanesulfinate as a difluoromethylating agent. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like methylene chloride . The reaction conditions are generally mild, occurring at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using similar reagents and conditions. The scalability of the reaction is facilitated by the availability of difluoromethylating agents and the relatively straightforward reaction setup.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various difluoromethylated aromatic compounds .

Mechanism of Action

The mechanism of action of sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate involves its ability to act as a difluoromethylating agent. The difluoromethyl group can be transferred to various substrates, facilitating the formation of new carbon-fluorine bonds. This process often involves the generation of difluoromethyl radicals or carbanions, which then react with the target molecules .

Comparison with Similar Compounds

Uniqueness: Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate is unique due to its combination of a pyrazole ring with both a difluoromethyl group and a sulfonate group. This structural arrangement provides distinct reactivity and makes it a versatile reagent in various chemical transformations .

Properties

IUPAC Name

sodium;1-(difluoromethyl)pyrazole-4-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2O2S.Na/c5-4(6)8-2-3(1-7-8)11(9)10;/h1-2,4H,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVKUQMMJBDDBB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2N2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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